molecular formula C7H6ClNO2 B14842591 4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde

4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde

Cat. No.: B14842591
M. Wt: 171.58 g/mol
InChI Key: KPPBWHRMEBACKY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and an aldehyde group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 6-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: 4-(Chloromethyl)-6-oxopyridine-2-carbaldehyde.

    Reduction: 4-(Chloromethyl)-6-hydroxypyridine-2-methanol.

Comparison with Similar Compounds

4-(Chloromethyl)-6-hydroxypyridine-2-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

4-(chloromethyl)-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c8-3-5-1-6(4-10)9-7(11)2-5/h1-2,4H,3H2,(H,9,11)

InChI Key

KPPBWHRMEBACKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)CCl

Origin of Product

United States

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